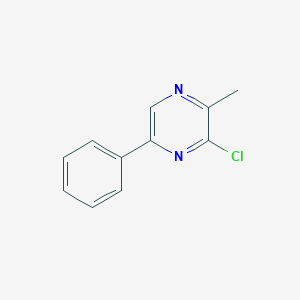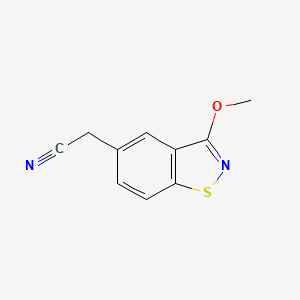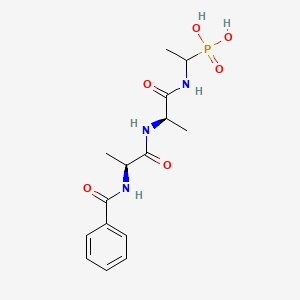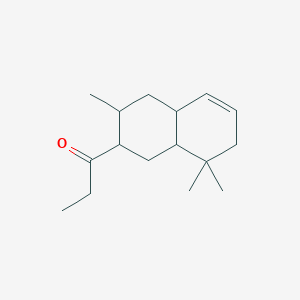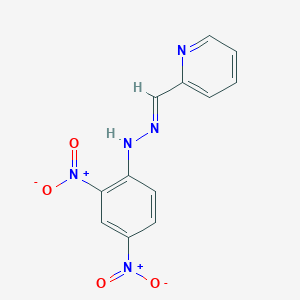
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of pyridine-2-carbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields including analytical chemistry and pharmaceuticals. The compound is characterized by its distinctive structure, which includes a pyridine ring and a dinitrophenylhydrazone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between pyridine-2-carbaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Wirkmechanismus
The mechanism of action of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property is exploited in analytical chemistry for the detection of aldehydes and ketones. The compound’s structure allows it to interact with various molecular targets, forming stable complexes that can be analyzed using spectroscopic methods .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-3-carbaldehyde 2,4-dinitrophenylhydrazone
- Pyridine-4-carbaldehyde 2,4-dinitrophenylhydrazone
- Salicylaldehyde 2,4-dinitrophenylhydrazone
Comparison: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is unique due to the position of the aldehyde group on the pyridine ring, which influences its reactivity and the stability of the hydrazone linkage. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in analytical and coordination chemistry .
Eigenschaften
CAS-Nummer |
71606-79-6 |
|---|---|
Molekularformel |
C12H9N5O4 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
2,4-dinitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)10-4-5-11(12(7-10)17(20)21)15-14-8-9-3-1-2-6-13-9/h1-8,15H/b14-8+ |
InChI-Schlüssel |
MITZPNKLOJLMJX-RIYZIHGNSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




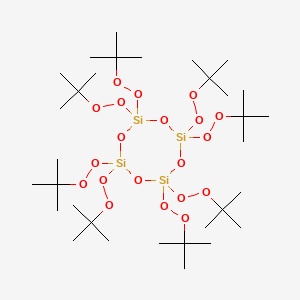
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

